![molecular formula C21H22N2O5S B2472523 N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide CAS No. 2034599-23-8](/img/structure/B2472523.png)
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Description
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N2O5S and its molecular weight is 414.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on related benzenesulfonamide derivatives has demonstrated a wide range of synthetic approaches and chemical properties. For instance, the synthesis of N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] showcased marked antihypertensive and diuretic activities in rats, indicating the potential for therapeutic applications in cardiovascular diseases (Klioze & Novick, 1978). Furthermore, innovative synthetic pathways have enabled the creation of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, expanding the chemical diversity and potential utility of these compounds (Wang et al., 2014).
Anticancer Activity
Several studies have focused on the anticancer potential of benzenesulfonamide derivatives. For example, the synthesis and characterization of various derivatives revealed potent in vitro anticancer activity, with certain compounds displaying significant efficacy against specific cancer cell lines (Żołnowska et al., 2018). This indicates the promise of such compounds in oncological research and potential therapeutic applications.
Antimicrobial and Enzyme Inhibition
Research has also identified antimicrobial activities and enzyme inhibition properties of benzenesulfonamide derivatives. Notably, novel series of these compounds have been evaluated for their antibacterial properties, demonstrating potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). Furthermore, certain derivatives have been found to inhibit carbonic anhydrase, a crucial enzyme in many physiological processes, suggesting potential for the development of new therapeutic agents (Alyar et al., 2018).
properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-14(12-15-2-7-19-16(13-15)10-11-28-19)22-29(26,27)18-5-3-17(4-6-18)23-20(24)8-9-21(23)25/h2-7,13-14,22H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKUMBPMEFPWPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
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